1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family.
Preparation Methods
The synthesis of 1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-phenyl-3-buten-2-one with hydrazine hydrate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolopyrimidine core . Industrial production methods often involve similar synthetic routes but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s derivatives are used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of CDKs. It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and its potent kinase inhibition properties. Similar compounds include:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a different substitution pattern.
1H-Pyrazolo[3,4-b]pyridine: A related compound with applications in medicinal chemistry.
4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: A derivative with similar biological activities.
Properties
CAS No. |
53645-68-4 |
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Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-methyl-4-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H10N4/c1-16-12-10(7-15-16)11(13-8-14-12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
WIVNFAGULSGUCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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